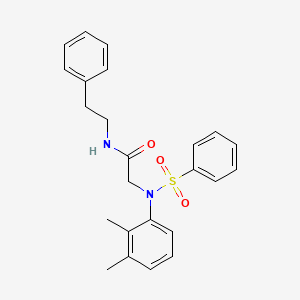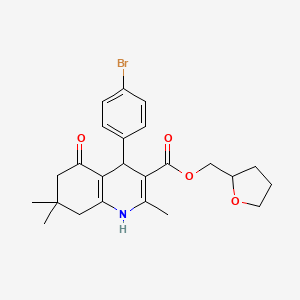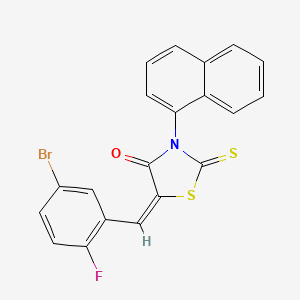
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMPA-Glycinate, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied extensively for its ability to modulate neurotransmission.
作用機序
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This results in improved cognitive function and has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This results in improved cognitive function and has potential therapeutic applications in the treatment of various neurological disorders. N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
実験室実験の利点と制限
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of glycine in neurotransmission and the potential therapeutic applications of GlyT1 inhibitors. One limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, the high cost of synthesis may limit its availability for lab experiments.
将来の方向性
There are a number of future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as schizophrenia, depression, and anxiety disorders. Another direction is to investigate its long-term effects and potential side effects. Additionally, research could be done to optimize the synthesis method to reduce the cost of production and increase availability for lab experiments. Finally, research could be done to investigate the potential of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete as a tool for studying the role of glycine in neurotransmission and the potential therapeutic applications of GlyT1 inhibitors.
合成法
The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete involves the reaction of 2,3-dimethylbenzaldehyde, 2-phenylethylamine, and phenylsulfonyl chloride with glycine in the presence of a base. The reaction proceeds through a series of steps, including condensation, cyclization, and sulfonation, to yield the final product. The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been extensively studied for its potential therapeutic applications. It has been shown to modulate neurotransmission by inhibiting GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. This results in an increase in glycine concentration in the synaptic cleft, leading to enhanced NMDA receptor function and improved cognitive function. N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has also been shown to have potential applications in the treatment of schizophrenia, depression, and anxiety disorders.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-10-9-15-23(20(19)2)26(30(28,29)22-13-7-4-8-14-22)18-24(27)25-17-16-21-11-5-3-6-12-21/h3-15H,16-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRRDHPZJYOLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)

![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4957098.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)